

# Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvomine B

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## Compound of Interest

Compound Name: *Rauvoyunine B*

Cat. No.: *B1153609*

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These application notes provide a detailed overview and experimental protocol for the key intramolecular cyclopropanation reaction utilized in the first total synthesis of (–)-Rauvomine B. This challenging synthesis was accomplished by Smith, Chen, and coworkers, and hinges on a strain-promoted cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.<sup>[1][2][3][4][5]</sup> Rauvomine B, an indole alkaloid isolated from *Rauvolfia vomitoria*, is a member of the sarpagine class and is distinguished by a unique cyclopropane ring bridging its indoloquinolizidine core.

## Introduction

The total synthesis of (–)-Rauvomine B represents a significant achievement in natural product synthesis, featuring a novel strategy for the construction of its complex hexacyclic architecture. The key strategic element is an intramolecular cyclopropanation reaction. This reaction proceeds via the formation of an  $\alpha$ -imino rhodium carbene from an N-sulfonyl triazole precursor, which then undergoes cyclopropanation with a tethered alkene. The success of this step was found to be highly dependent on the conformational strain of the indoloquinolizidine precursor.

## Key Transformation and Reaction Optimization

The pivotal intramolecular cyclopropanation reaction converts the N-sulfonyl triazole precursor to the cyclopropane-containing core of Rauvomine B. The reaction is catalyzed by a dimeric rhodium(II) carboxylate complex. The optimization of this key step is crucial for the overall efficiency of the synthesis.

Entry	Catalyst (mol%)	Solvent	Temperature (°C)	Yield (%)
1	Rh <sub>2</sub> (esp) <sub>2</sub> (5)	DCE	80	70
2	Rh <sub>2</sub> (OAc) <sub>4</sub> (5)	DCE	80	55
3	Rh <sub>2</sub> (oct) <sub>4</sub> (5)	Toluene	110	65

Note: Data is representative of typical rhodium-catalyzed cyclopropanation reactions and the specific optimization for the Rauvomine B synthesis should be referenced from the primary literature.

## Experimental Protocol: Intramolecular Cyclopropanation

This protocol is adapted from the supplementary information of the total synthesis of (–)-Rauvomine B by Aquilina, J. M., et al.

### Materials:

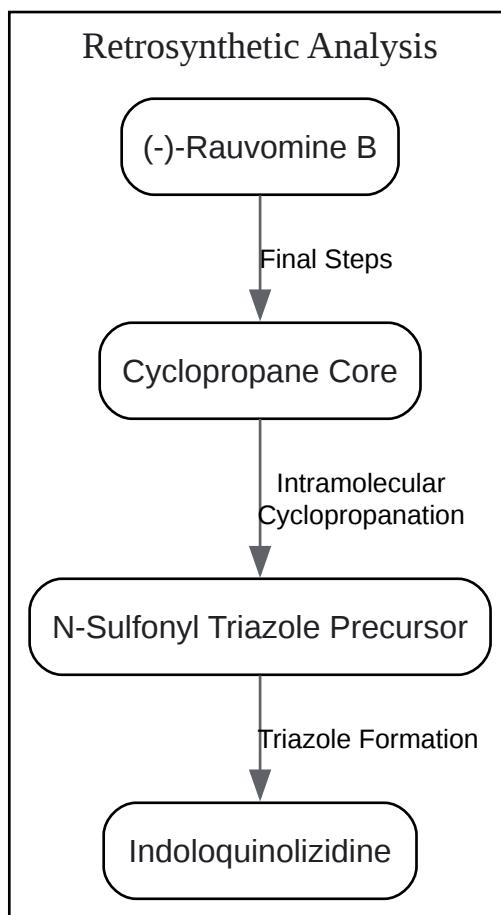
- N-sulfonyl triazole precursor
- Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) [Rh<sub>2</sub>(esp)<sub>2</sub>]
- 1,2-Dichloroethane (DCE), anhydrous
- Argon gas
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

**Procedure:**

- To a flame-dried round-bottom flask containing a magnetic stir bar is added the N-sulfonyl triazole precursor (1.0 equiv).
- The flask is evacuated and backfilled with argon three times.
- Anhydrous 1,2-dichloroethane (DCE) is added to dissolve the substrate to a concentration of 0.01 M.
- Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate)  $[\text{Rh}_2(\text{esp})_2]$  (0.05 equiv) is added to the stirred solution under a positive pressure of argon.
- The reaction mixture is heated to 80 °C in a preheated oil bath.
- The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The solvent is removed under reduced pressure.
- The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropanated product.

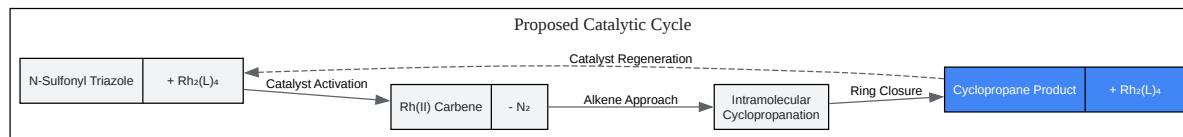
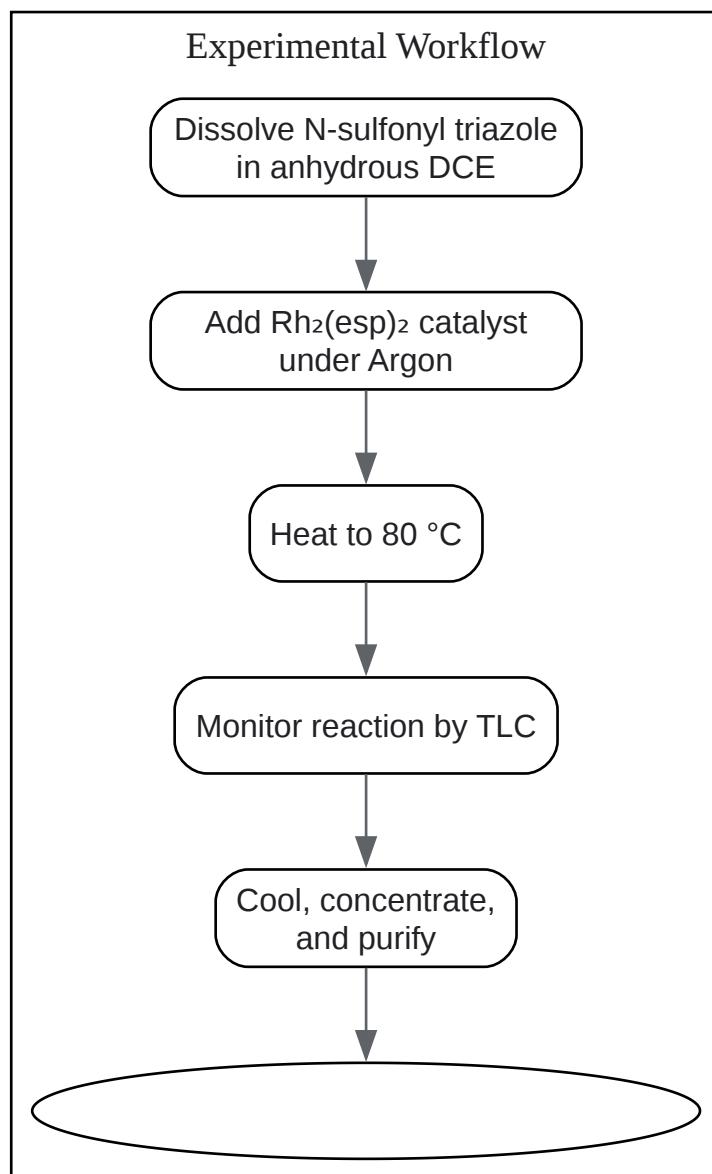
## Visualization of the Key Cyclopropanation Step

The following diagrams illustrate the overall synthetic strategy and the detailed mechanism of the intramolecular cyclopropanation.



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Caption: Retrosynthetic analysis of (-)-Rauvomine B.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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